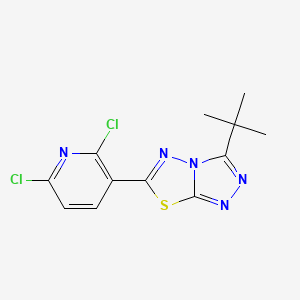
C12H11Cl2N5S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C12H11Cl2N5S is a complex organic molecule that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes two chlorine atoms, a sulfur atom, and a nitrogen-rich heterocyclic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C12H11Cl2N5S typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichloro-6-(3-nitrophenyl)pyrimidine with thiourea under basic conditions to form the desired compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of This compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
C12H11Cl2N5S: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce nitro groups to amines.
Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
C12H11Cl2N5S: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of C12H11Cl2N5S involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of key metabolic enzymes or disruption of cellular signaling pathways.
Comparison with Similar Compounds
C12H11Cl2N5S: can be compared with other similar compounds, such as:
2,4-Dichloro-6-(3-nitrophenyl)pyrimidine: A precursor in the synthesis of .
Thiourea derivatives: Compounds with similar sulfur and nitrogen functionalities.
Chlorinated aromatic compounds: Compounds with similar chlorine substitution patterns.
The uniqueness of This compound
Properties
Molecular Formula |
C12H11Cl2N5S |
|---|---|
Molecular Weight |
328.2 g/mol |
IUPAC Name |
3-tert-butyl-6-(2,6-dichloropyridin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H11Cl2N5S/c1-12(2,3)10-16-17-11-19(10)18-9(20-11)6-4-5-7(13)15-8(6)14/h4-5H,1-3H3 |
InChI Key |
ROTYPERSIYYTKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C2N1N=C(S2)C3=C(N=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















